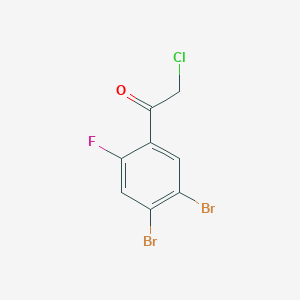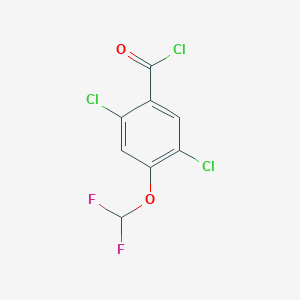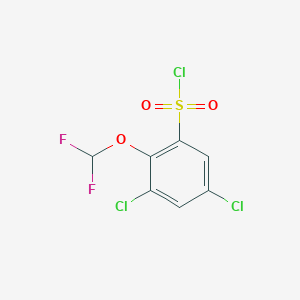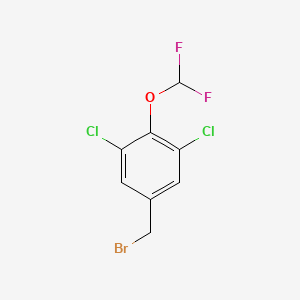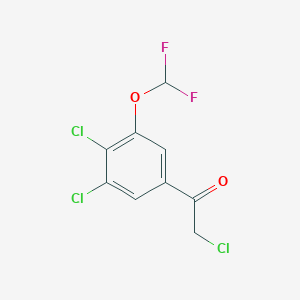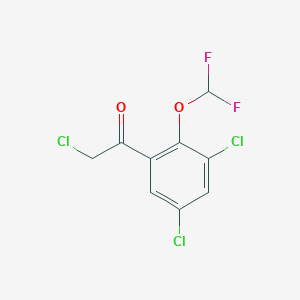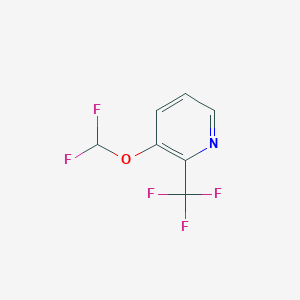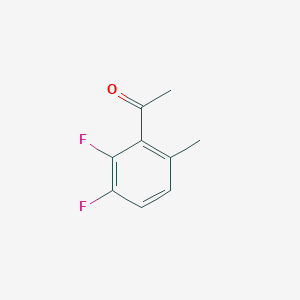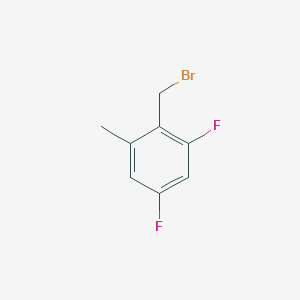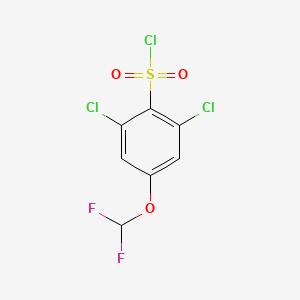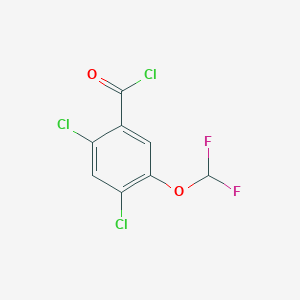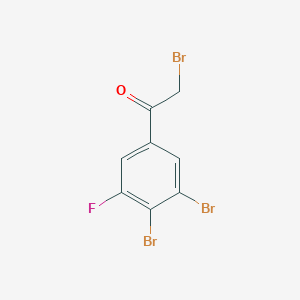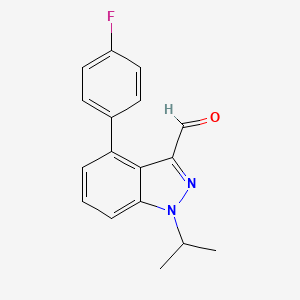
4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescent Dye Development
Compounds with a similar structure to 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde have been investigated for their potential in developing highly fluorescent dyes. For instance, derivatives containing a pyrazolylpyrene chromophore have demonstrated bright fluorescence in solution and potential use in sensing acidic fluorophore environments due to their emission spectra changes upon protonation (Wrona-Piotrowicz et al., 2022).
Antimicrobial Applications
Indazole derivatives have been synthesized and evaluated for their antimicrobial activity. Research indicates that certain 3-(4-fluorophenyl)-benzo[g]indazoles derivatives, developed through high yielding synthetic routes, show inhibitory effects on a broad range of microbes, suggesting potential use in developing new antimicrobial agents (Abdel-Wahab et al., 2014).
Homocysteine Detection in Biological Systems
Some indazole derivatives, like the fluorescence probe DBTC, have shown promise in detecting homocysteine (Hcy) in biological systems due to their high selectivity, sensitivity, and cell permeability. This implies potential applications in researching the effects of Hcy in biological systems (Chu et al., 2019).
Crystal Structural Analysis
Indazole derivatives have also been used in crystal structural studies to understand molecular interactions and structural arrangements, potentially aiding the design of molecules with desired properties (Gonzaga et al., 2016).
Antimicrobial and Antioxidant Activity
The synthesis of new indazole derivatives has revealed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their potential use in pharmaceuticals and as bioactive compounds (Bhat et al., 2016).
Mecanismo De Acción
Target of Action
The compound “4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde” is an indazole derivative. Indazole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of indazole compounds.
Mode of Action
The mode of action of indazole derivatives can vary depending on the specific derivative and its targets. Generally, these compounds interact with their targets, leading to changes in the function of the target proteins
Biochemical Pathways
Indazole derivatives can affect various biochemical pathways depending on their specific targets
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-1-propan-2-ylindazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-11(2)20-16-5-3-4-14(17(16)15(10-21)19-20)12-6-8-13(18)9-7-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGLDMJELUCQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC(=C2C(=N1)C=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



